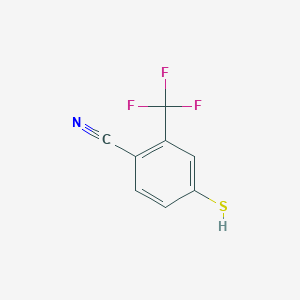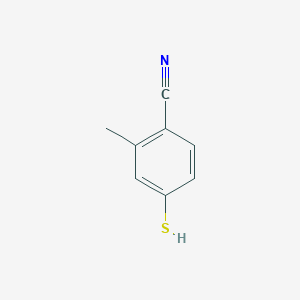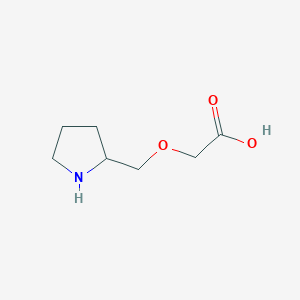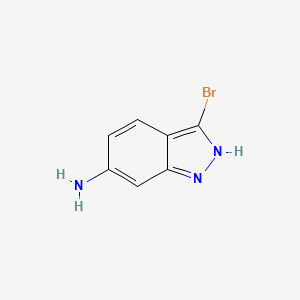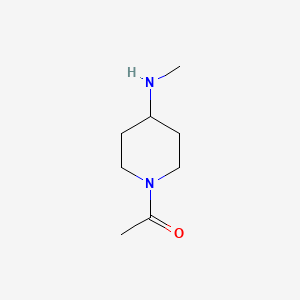
1-Acetyl-4-(methylamino)piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a key focus in both papers. In the first paper , the authors describe the synthesis of 4-substituted piperazines, which are structurally related to piperidines. The synthesis involves the acylation and alkylation of the piperazine ring to introduce various substituents that affect the compound's affinity for the kappa-opioid receptor. The second paper details the synthesis of a potent anti-acetylcholinesterase inhibitor, where the piperidine ring is modified with a benzyl group and an indanone moiety. These synthetic approaches highlight the importance of structural modifications in achieving desired biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their interaction with biological targets. In the first study , the authors found that the size of the 4-substituent on the piperazine ring and the presence of a negative electrostatic potential are important for optimal kappa-opioid receptor potency. Similarly, the second study indicates that the rigidity of the molecule, provided by the indanone moiety, is important for anti-acetylcholinesterase activity. These findings suggest that the three-dimensional conformation and electronic properties of the piperidine derivatives are critical for their pharmacological effects.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives are not explicitly detailed in the abstracts provided. However, it can be inferred that standard organic synthesis techniques such as acylation, alkylation, and the introduction of various functional groups are employed to obtain the desired derivatives . These reactions are fundamental in the modification of the piperidine scaffold to produce compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the piperidine derivatives, such as solubility, stability, and reactivity, are not directly discussed in the abstracts. However, these properties are likely to be influenced by the structural modifications made to the piperidine core. For instance, the introduction of a benzyl group and an indanone moiety may affect the lipophilicity and, consequently, the bioavailability of the compound . Similarly, the size and electronic properties of the substituents in the kappa-opioid receptor agonists may impact their binding affinity and selectivity .
Applications De Recherche Scientifique
Alzheimer's Disease and Neurodegenerative Disorders
1-Acetyl-4-(methylamino)piperidine, as part of the tacrine family of compounds, has been explored in the context of Alzheimer's disease and other neurodegenerative disorders. Tacrine, a known Acetylcholinesterase inhibitor, is a primary starting point for developing multifunctional ligands. Recent studies have shown that compounds derived from tacrine exhibit multifunctional activities beyond simple cholinergic blockage. These activities include the inhibition of β-amyloid aggregation, β-secretase, monoamine oxidases, and modulation of τ and ROS. They also exhibit metal chelation properties. The use of tacrine as a scaffold for developing these multifunctional agents highlights the potential of this compound in creating compounds that may be useful in contrasting Alzheimer's disease and related neurodegenerative conditions (Milelli et al., 2017).
Prostate Cancer
In the realm of cancer treatment, particularly prostate cancer, the role of α-adrenoceptor antagonists, which may include structural relatives or derivatives of this compound, has been scrutinized. In vitro studies have demonstrated that quinazoline α-antagonists (which share structural similarities with piperidine derivatives) can induce apoptosis, decrease cell growth, and proliferation in various prostate cancer cell lines. The potential anticancer properties of these compounds, although largely independent of α 1-blockade, signify the possible relevance of this compound derivatives in cancer treatment frameworks (Batty et al., 2016).
Ethnopharmacology and Biological Activities
The Piper genus, to which this compound structurally relates, has been subject to extensive ethnopharmacological studies. These studies have documented a diverse array of biological activities exhibited by various species within the Piper genus. These activities include antimicrobial, anti-leishmanial, anti-malarial, anti-parasitic, cytotoxic/anticancer, and immunomodulatory effects, among others. The rich pharmacological profile of the Piper genus suggests the potential of this compound in various therapeutic applications (Islam et al., 2020).
Attention Deficit Hyperactivity Disorder (ADHD)
The Piper genus compounds, including potentially this compound, have been explored for their application in treating Attention Deficit Hyperactivity Disorder (ADHD). The research in this area has primarily focused on complementary and alternative medicines (CAMs) used for reputed benefits in treating hyperkinetic and concentration disorders. Piperine, a compound from Piper nigrum and Piper longum, has shown promise as an efflux pump (EP) inhibitor and as an adjunct in the treatment of tuberculosis, illustrating the potential versatility of Piper derivatives in various therapeutic areas https://consensus.app/papers/promising-antituberculosis-activity-piperine-combined-hegeto/a71ac049afa55ee491a94a2853c87e2f/?utm_source=chatgpt" target="_blank">(Sarris et al., 2011; Hegeto et al., 2019)
Safety and Hazards
“1-Acetyl-4-(methylamino)piperidine” is classified as a dangerous substance. It has been assigned the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
1-[4-(methylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPODZAQBVPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599642 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139062-96-7 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











